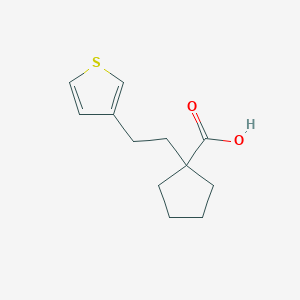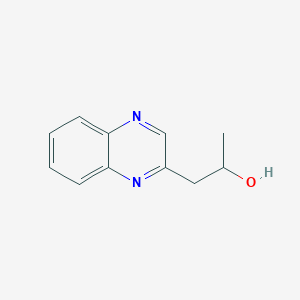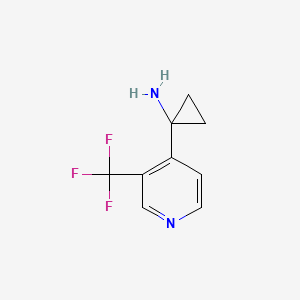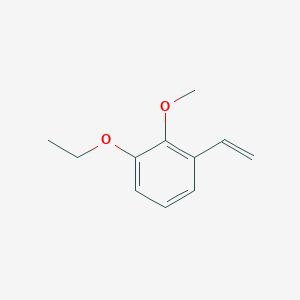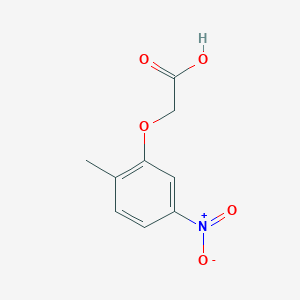
2-(2-Methyl-5-nitrophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-5-nitrophenoxy)acetic acid is an organic compound with a molecular formula of C9H9NO5 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-methyl-5-nitrophenoxy) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitrophenoxy)acetic acid typically involves the nitration of 2-methylphenol followed by etherification and subsequent carboxylation. The nitration process introduces a nitro group at the 5-position of the methylphenol ring. This is followed by the etherification of the nitrated compound with chloroacetic acid under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same steps as the laboratory synthesis but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-5-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2-(2-Methyl-5-aminophenoxy)acetic acid.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-(2-Methyl-5-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-5-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound can also act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenoxyacetic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methylphenoxyacetic acid: Similar structure but lacks the nitro group at the 5-position.
Uniqueness
2-(2-Methyl-5-nitrophenoxy)acetic acid is unique due to the presence of both a nitro group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H9NO5 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
2-(2-methyl-5-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Clé InChI |
SQIHAZJIWBYKJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


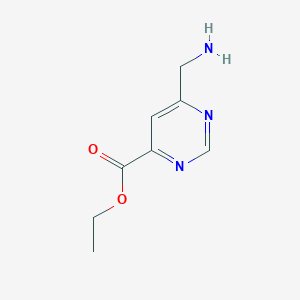

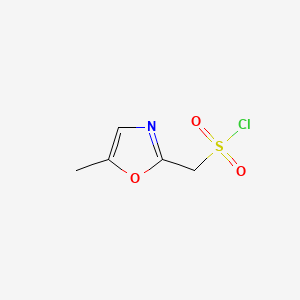
![Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B13523898.png)

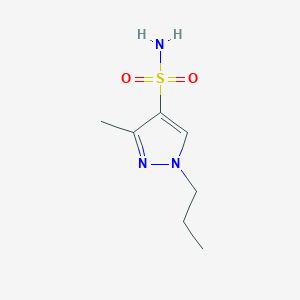
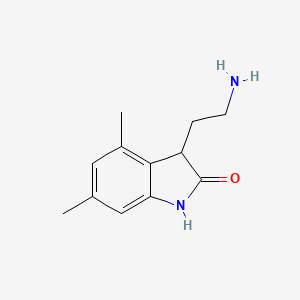
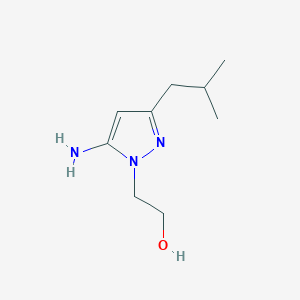
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)
